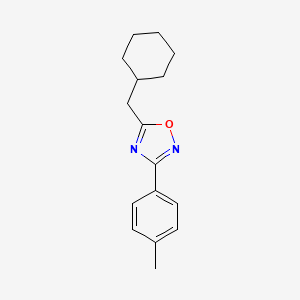![molecular formula C14H11N3O B5522969 N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)
N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide and related compounds involves multi-component reactions that can be efficiently conducted in water using bases such as triethylamine at room temperature. Such processes have been demonstrated to yield compounds with potential for various applications, including in non-linear optical (NLO) properties and molecular docking analyses, suggesting their use in fields like anticancer activity research (Jayarajan et al., 2019).
Molecular Structure Analysis
Crystal structure analysis and computational studies have provided insights into the molecular geometry, intermolecular interactions, and hydrogen bonding patterns of N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide derivatives. Such studies reveal the preferred tautomeric structures and the impact of molecular conformation on physical properties (Lin et al., 2001).
Chemical Reactions and Properties
Research has explored the reactivity of N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide derivatives, highlighting their involvement in various chemical reactions, including transamination and the potential for synthesis of novel compounds with diverse functionalities. These studies underscore the versatility of these compounds in synthetic chemistry applications (Ostrowska et al., 1999).
Physical Properties Analysis
The physical properties of N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide derivatives, including solubility, crystal packing, and thermal stability, have been thoroughly investigated. These properties are crucial for determining the practical applications of these compounds, including their potential use in material science and drug design (Özdemir et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents and the potential for forming polymorphic forms, have been studied, providing valuable insights into the versatility and application potential of N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide derivatives. These studies highlight the compounds' roles in the synthesis of complex molecules and their applications in drug development and material science (Zhuravel et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of this compound could potentially contribute to various fields, including medicinal chemistry, materials science, and synthetic chemistry . Future research could focus on exploring its synthesis, characterizing its properties, investigating its reactivity, and evaluating its potential applications .
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-9-8-11-4-6-12(7-5-11)17-14(18)13-3-1-2-10-16-13/h1-7,10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYKUOGIKZJYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)ethyl]amine dihydrochloride](/img/structure/B5522891.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)
![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)
![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)
![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)
![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)



![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)
![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)
![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)